3,4,5,6-Tetrahydronaphthalen-1(2H)-one
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Overview
Description
3,4,5,6-Tetrahydronaphthalen-1(2H)-one is an organic compound with the molecular formula C10H12O It is a derivative of naphthalene, characterized by the presence of a ketone group at the first position and hydrogenation at the 3, 4, 5, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydronaphthalen-1(2H)-one typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-tetralone using palladium or platinum catalysts under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3,4,5,6-Tetrahydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
1-Tetralone: A precursor to 3,4,5,6-Tetrahydronaphthalen-1(2H)-one, differing by the absence of hydrogenation at the 3, 4, 5, and 6 positions.
Naphthalene: The parent compound, lacking the ketone group and hydrogenation.
Tetralin: A fully hydrogenated derivative of naphthalene, lacking the ketone group.
Uniqueness
This compound is unique due to its specific combination of a ketone group and partial hydrogenation. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
113668-50-1 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h2,6H,1,3-5,7H2 |
InChI Key |
MBCYNMIWLYOISR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CCC2)C(=O)C1 |
Origin of Product |
United States |
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